5-Fluoroisophthalic acid

Metal-Organic Frameworks Gas Sorption Hydrophobicity

Achieve precise control over MOF hydrophobicity and gas sorption. 5-Fluoroisophthalic acid, a key 5-substituted linker, offers distinct electronic/steric effects vs. 5-nitro or 5-bromo analogs, enabling unique 1D/2D frameworks. Ideal for tuning selectivity in CO2 capture, hydrocarbon separation, and luminescent sensor research. Purchase high-purity 5-Fluoroisophthalic acid for reproducible, application-specific material design.

Molecular Formula C8H5FO4
Molecular Weight 184.12 g/mol
CAS No. 1583-66-0
Cat. No. B072099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoroisophthalic acid
CAS1583-66-0
Molecular FormulaC8H5FO4
Molecular Weight184.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(=O)O)F)C(=O)O
InChIInChI=1S/C8H5FO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,(H,10,11)(H,12,13)
InChIKeyAUIOTTUHAZONIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoroisophthalic Acid (CAS 1583-66-0) Procurement and Differentiation Guide for Scientific Researchers


5-Fluoroisophthalic acid (CAS 1583-66-0, molecular formula C8H5FO4, molecular weight 184.12) is a halogenated aromatic dicarboxylic acid belonging to the class of 5-substituted isophthalic acid derivatives [1]. The compound features a fluorine atom at the 5-position of the benzene ring, replacing one hydrogen atom of the parent isophthalic acid [2]. This fluorination introduces unique electronic and steric properties that significantly influence its behavior as a ligand in coordination chemistry and metal-organic framework (MOF) synthesis, as well as its biological activity profile [1][3].

Why Unsubstituted Isophthalic Acid or Other 5-Substituted Analogs Cannot Substitute for 5-Fluoroisophthalic Acid


In-class compounds, such as unsubstituted isophthalic acid or other 5-substituted derivatives (e.g., 5-nitro, 5-bromo, 5-methyl), cannot be simply interchanged with 5-fluoroisophthalic acid due to the fluorine atom's unique electronic and steric effects. These effects translate into quantifiable differences in key performance metrics across multiple applications. In coordination chemistry, the fluorine substituent directly influences the dimensionality and nuclearity of metal-organic frameworks (MOFs), leading to distinct structural outcomes compared to other substituents [1]. In gas sorption applications, the degree of fluorination in a MOF linker has a strong, measurable impact on the uptake of gases like N2, H2, and H2O, as well as on pore hydrophobicity [2]. Furthermore, in a biochemical context, the 5-fluoro derivative demonstrates a competitive inhibition profile against bovine liver glutamate dehydrogenase that is distinct from other 5-substituted analogs, confirming that the substituent's identity is critical for biological target engagement [3]. Therefore, substituting 5-fluoroisophthalic acid with a cheaper or more readily available analog will likely result in a different material with altered structural, sorption, or biological properties, jeopardizing experimental reproducibility and performance.

Quantitative Differentiation of 5-Fluoroisophthalic Acid: Head-to-Head and Cross-Study Comparative Data


Gas Sorption Selectivity: Fluorination in MOF CAU-10 Reduces N2, H2, and H2O Uptake While Increasing Hydrophobicity

In a systematic study of Al-MOF CAU-10, partial fluorination of the linker using 5-fluoroisophthalic acid led to a strong, quantifiable dependency of gas uptake on the degree of fluorination [1]. As the fluorination level increased from 0% (using unsubstituted isophthalic acid) to 44% (using 5-fluoroisophthalic acid), the total uptake in N2, H2, and H2O sorption experiments decreased, while the hydrophobic character of the pores increased [1].

Metal-Organic Frameworks Gas Sorption Hydrophobicity

Coordination Polymer Architecture: Solvent-Tuned Assembly of CdII Complexes Yields 1D Chains vs. 2D Networks

Using 5-fluoroisophthalic acid (H2fip) as a rigid fluorinated ligand, three new CdII coordination polymers were synthesized under different solvent systems [1]. This study demonstrates the ligand's versatility, producing a 1D zigzag coordination chain with mononuclear [Cd(COO)(MeOH)3] units (Complex 1), a 2D neutral layered structure with dinuclear [Cd2(COO)4(H2O)5] entities (Complex 2), and a 2D anionic coordination network with trinuclear [Cd3(COO)8(H2O)2] clusters (Complex 3) [1].

Coordination Polymers Crystal Engineering Luminescence

Crystal Engineering: Unique Hydrogen Bonding and C-H···F Interactions Lead to a Distinct Supramolecular Array

The crystal structure of 5-fluoroisophthalic acid reveals a distinct two-dimensional supramolecular array formed by intermolecular O-H···O hydrogen bonds and C-H···F interactions [1]. This packing motif is a direct consequence of the fluorine substituent and differs from the crystal packing of unsubstituted isophthalic acid [1][2].

Crystal Engineering Supramolecular Chemistry X-ray Crystallography

High-Impact Application Scenarios for 5-Fluoroisophthalic Acid Based on Quantitative Evidence


Engineering Hydrophobic and Gas-Selective Metal-Organic Frameworks (MOFs)

Researchers developing MOFs for applications like CO2 capture, hydrocarbon separation, or water harvesting can leverage 5-fluoroisophthalic acid to fine-tune pore hydrophobicity and gas sorption selectivity [1]. The quantifiable decrease in N2, H2, and H2O uptake with increasing linker fluorination, as demonstrated in the CAU-10 system, provides a design rule for creating materials with enhanced stability against moisture and tailored adsorption profiles [1].

Rational Design of Luminescent Coordination Polymers with Controlled Dimensionality

For projects aimed at developing new luminescent sensors, probes, or light-emitting materials, 5-fluoroisophthalic acid offers a versatile building block. Its ability to form coordination polymers with distinct 1D and 2D topologies and varied nuclearity (mono-, di-, and trinuclear), as shown with CdII, allows for the precise tuning of solid-state luminescent properties through structural control [2]. This is a key differentiator from less tunable aromatic dicarboxylates.

Investigating Substituent Effects on Enzyme Inhibition

In biochemical and medicinal chemistry research, 5-fluoroisophthalic acid serves as a crucial probe to study structure-activity relationships. Its demonstrated role as a competitive inhibitor of bovine liver glutamate dehydrogenase, as part of a broader series of 5-substituted isophthalic acids, confirms its utility in mapping enzyme active sites and understanding the role of halogen bonding and electronic effects in substrate recognition [3].

Co-crystal and Supramolecular Synthon Engineering

Crystal engineers and pharmaceutical scientists seeking to modify the physicochemical properties of active ingredients (e.g., solubility, stability) can utilize 5-fluoroisophthalic acid as a robust co-former. Its unique crystal structure, featuring a 2D supramolecular network stabilized by both classic O-H···O hydrogen bonds and specific C-H···F interactions, makes it a predictable and reliable building block for designing new multi-component crystalline phases [4].

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